1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one

CCR5 Antagonism GPCR Pharmacology HIV Entry Inhibition

This pyrazine-based CCR5 antagonist features a 4-(pyrazin-2-yloxy)piperidine core that distinguishes it from first-generation triazole-cyclic amine antagonists like Maraviroc, potentially overcoming resistance mutations. The pyrazine ring introduces two nitrogen atoms, altering hydrogen-bond acceptor capacity compared to pyridine analogs (e.g., CAS 1797952-24-9), which may critically impact potency and selectivity. Researchers can leverage this compound to generate CCR5/5-LOX selectivity ratios, benchmarking against compound CHEMBL3416168 (5-LOX IC50 >10,000 nM) to define the therapeutic window. Ideal for SAR exploration, viral entry assays, and selectivity profiling against CCR2/CCR3. Quote-based procurement with lead times subject to custom synthesis complexity.

Molecular Formula C14H19N3O2
Molecular Weight 261.325
CAS No. 1448072-12-5
Cat. No. B2618603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one
CAS1448072-12-5
Molecular FormulaC14H19N3O2
Molecular Weight261.325
Structural Identifiers
SMILESC=CCCC(=O)N1CCC(CC1)OC2=NC=CN=C2
InChIInChI=1S/C14H19N3O2/c1-2-3-4-14(18)17-9-5-12(6-10-17)19-13-11-15-7-8-16-13/h2,7-8,11-12H,1,3-6,9-10H2
InChIKeyXIEFZEILXIIVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one – Structural Identity and Pharmacological Class


1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one (CAS 1448072-12-5) is a synthetic small molecule belonging to the class of piperidine-based chemokine receptor antagonists. Its structure features a piperidine ring bearing a pyrazin-2-yloxy substituent at the 4-position and an N-linked pent-4-en-1-one side chain . Preliminary pharmacological screening has identified this compound as a CCR5 antagonist, suggesting potential applications in treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1].

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one: Why Heteroaryl Substitution is Critical for Target Engagement


Within the 4-(heteroaryloxy)piperidine chemotype, the nature of the heteroaryl group is a critical determinant of biological activity. Closely related analogs where the pyrazin-2-yloxy group is replaced, such as 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}pent-4-en-1-one (CAS 1797952-24-9) or 1-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}pent-4-en-1-one (CAS 1448126-32-6), are distinct chemical entities with different electronic profiles, steric demands, and potentially divergent target binding kinetics [1]. The pyrazine ring introduces two nitrogen atoms into the heteroaryl system, altering hydrogen-bond acceptor capacity and π-stacking interactions compared to simple pyridine analogs. For a procurement decision, substituting the pyrazin-2-yloxy compound with a pyridinyl analog without experimental validation risks abolishing the specific CCR5 antagonist activity profile observed for this chemotype, as the distinct heteroaryl group can critically influence potency, selectivity, and pharmacokinetic properties [2].

Head-to-Head Selectivity and Potency Evidence for 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one


Functional CCR5 Antagonism: A Discriminating Pharmacological Profile vs. 5-Lipoxygenase Inhibitors

The compound has been identified as a CCR5 antagonist, a mechanism that distinguishes it from other structurally similar piperidine derivatives that primarily target enzymes like 5-lipoxygenase (5-LOX). For instance, a close structural analog in the 4-(heteroaryloxy)piperidine series, CHEMBL3416168, demonstrates inhibition of human 5-LOX with an IC50 of 10,000 nM [1]. The functional antagonism at a chemokine GPCR (CCR5) vs. enzymatic inhibition (5-LOX) represents a fundamental difference in mechanism of action, which will drive divergent applications in immunology and virology.

CCR5 Antagonism GPCR Pharmacology HIV Entry Inhibition

Structural Differentiation: Pyrazine vs. Substituted Pyridine Analogs and Impact on Potency

The target compound contains a pyrazin-2-yloxy group, which is electronically and sterically distinct from the substituted pyridine analogs frequently found in the same chemical space. Direct comparators include the 6-methylpyridin-2-yloxy analog (CAS 1797952-24-9) and the 3-bromopyridin-2-yloxy analog (CAS 1448126-32-6) [1]. The presence of two nitrogen atoms in the pyrazine ring alters electron density and hydrogen-bonding potential relative to the carbon-only pyridine ring. A similar change from pyridine to pyrazine in a related acetylcholinesterase inhibitor context led to a >10-fold improvement in IC50 [2]. This class-level inference suggests that the pyrazine-containing target compound is likely to exhibit different target binding kinetics and selectivity profiles compared to its pyridine-based competitors.

Structure-Activity Relationship (SAR) Medicinal Chemistry Heterocyclic Chemistry

Enzymatic Profiling: Baseline 5-LOX Activity to Define Selectivity Windows

While the primary reported activity is CCR5 antagonism, understanding activity against common counterscreens like 5-LOX is vital for assessing selectivity. Data for a structurally related compound (CHEMBL3416168) shows a range of 5-LOX inhibitory activity depending on the assay format: IC50 = 10,000 nM in a cellular assay using human PMNL and IC50 = 2,500 nM against human recombinant 5-LOX expressed in E. coli [1]. This dual data point illustrates that 5-LOX inhibition for this chemotype is often weak (in the micromolar range) and assay-dependent. Procuring the target compound allows a research team to benchmark its own selectivity window between desired CCR5 antagonism and potential 5-LOX-related off-target effects, which is not feasible with a generic piperidine derivative.

5-Lipoxygenase Enzyme Inhibition Selectivity Profile

High-Value Research Applications for 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one


Development of Next-Generation CCR5 Antagonists for HIV Latency Reversal

The compound's identification as a CCR5 antagonist [1] positions it as a privileged starting point for developing novel HIV entry inhibitors. Its pyrazine-based scaffold offers a differentiated chemical structure from first-generation antagonists like Maraviroc (a triazole-cyclic amine), potentially addressing resistance mutations. The procured material can be used in viral entry assays to establish preliminary IC50 values and selectivity indices against closely related chemokine receptors such as CCR2 and CCR3.

Structure-Activity Relationship (SAR) Studies on the 4-(Heteroaryloxy)piperidine Core

The compound serves as a critical tool molecule for systematically exploring the SAR of the piperidine core. By directly comparing its activity with pyridine-based competitors (CAS 1797952-24-9 and 1448126-32-6) [2], researchers can quantify the impact of the heteroaryl group on potency, selectivity, and pharmacokinetic properties. This systematic comparison is essential for medicinal chemistry optimization campaigns.

Pharmacological Profiling to Establish CCR5 vs. 5-LOX Selectivity Window

A key differentiator for this compound is its proposed CCR5 mechanism, which must be validated against a known liability of related scaffolds, namely 5-lipoxygenase (5-LOX) inhibition. By procuring this compound and performing parallel enzyme inhibition assays, researchers can generate a selectivity ratio (e.g., IC50(5-LOX) / IC50(CCR5)). This ratio, when compared to the >10,000 nM 5-LOX activity of analog CHEMBL3416168 [3], will define the therapeutic window and guide lead optimization efforts, ensuring the compound is fit-for-purpose in inflammatory or virological disease models.

Quote Request

Request a Quote for 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.